molecular formula C18H17NO2 B1171516 .beta.-D-Ribofuranoside, 3-pyridinyl CAS No. 195385-95-6

.beta.-D-Ribofuranoside, 3-pyridinyl

Cat. No.: B1171516
CAS No.: 195385-95-6
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Description

β-D-Ribofuranoside, 3-pyridinyl, is a nucleoside analog where a 3-pyridinyl group is attached to the β-D-ribofuranose sugar via a glycosidic bond. Nucleoside analogs are critical in medicinal chemistry due to their roles in enzyme inhibition, antiviral activity, and drug development .

The 3-pyridinyl substituent introduces a nitrogen-containing aromatic ring, which may influence solubility, hydrogen bonding, and biological interactions compared to natural nucleosides like cytidine or synthetic derivatives such as methyl β-D-ribofuranoside.

Properties

CAS No.

195385-95-6

Molecular Formula

C18H17NO2

Synonyms

.beta.-D-Ribofuranoside, 3-pyridinyl

Origin of Product

United States

Scientific Research Applications

Overview

β-D-Ribofuranoside, 3-pyridinyl is a sugar derivative with significant applications in medicinal chemistry and biochemistry. Its structural features allow it to participate in various biological processes and chemical reactions, making it a valuable compound in pharmaceutical research and development.

Antiviral Properties

Research indicates that derivatives of β-D-ribofuranose exhibit antiviral activities. For example, nucleoside analogues synthesized from β-D-ribofuranose have shown potent effects against viral infections, including those caused by HIV and Hepatitis C. These compounds often act by mimicking natural substrates, thereby inhibiting viral replication processes .

Analgesic and Anti-inflammatory Activities

Several studies have synthesized derivatives of β-D-ribofuranose that demonstrate analgesic and anti-inflammatory properties. Compounds derived from 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose have been evaluated for their ability to alleviate pain and reduce inflammation in various experimental models .

Cytotoxic Effects

β-D-Ribofuranoside derivatives have also been investigated for their cytotoxic activities against different cancer cell lines. Some studies report that these compounds can induce apoptosis in tumor cells, making them potential candidates for cancer therapeutics .

Quaternization Reactions

The quaternization of β-D-ribofuranoside derivatives with pyridine has been explored to enhance their reactivity and biological activity. For instance, the reaction of methyl 2,3-O-isopropylidene-β-D-ribofuranoside with pyridine yielded a series of pyridinium salts that showed improved solubility and bioavailability .

Enzymatic Modifications

Enzymatic methods using lipases have been employed to regioselectively modify β-D-ribofuranosides. This approach allows for the introduction of various functional groups, enhancing the pharmacological profile of the resulting compounds .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between β-D-ribofuranoside, 3-pyridinyl, and structurally related compounds:

Compound Molecular Formula Molecular Weight Substituent Key Applications References
β-D-Ribofuranoside, 3-pyridinyl* C₁₀H₁₃NO₅ 245.21 (calc.) 3-pyridinyl Enzyme inhibition, drug development
Methyl β-D-ribofuranoside C₆H₁₂O₅ 164.16 Methyl Drug delivery, vaccine adjuvants
Cytidine (Cytosine β-D-ribofuranoside) C₉H₁₃N₃O₅ 243.22 Cytosine Nucleic acid synthesis, antiviral agents
Pyrimidin-2-one β-D-ribofuranoside C₈H₁₁N₂O₅ 215.18 Pyrimidin-2-one Antiviral research, enzyme studies

*Note: Molecular weight for β-D-ribofuranoside, 3-pyridinyl, is calculated based on inferred structure.

Key Observations:

Methyl β-D-ribofuranoside lacks a nucleobase, making it inert in nucleotide biosynthesis but useful as a glycosylation precursor . Cytidine features a cytosine base, enabling participation in RNA/DNA replication and antiviral mechanisms .

Physicochemical Properties: Methyl β-D-ribofuranoside is a white crystalline powder with a melting point of 136–138°C and a sedimentation coefficient of 1.10 Svedbergs, indicative of linear chain behavior . Cytidine’s solubility in water is higher due to polar cytosine interactions, whereas 3-pyridinyl derivatives may exhibit variable solubility depending on pH .

Applications: 3-Pyridinyl analog: Potential use in kinase inhibition or as a prodrug scaffold (inferred from pyrimidinone derivatives in ). Methyl β-D-ribofuranoside: Explored in enzymatic synthesis of nucleosides and drug delivery systems due to its stability . Pyrimidin-2-one β-D-ribofuranoside: Studied for antiviral activity, similar to pyrimidine-based drugs like pyrimethamine .

Research Findings and Limitations

  • Methyl β-D-ribofuranoside inhibits intramolecular hydrogen transfer reactions, a property leveraged in stabilizing glycoconjugates . However, its environmental and toxicological profiles remain understudied .
  • Cytidine is well-characterized in nucleic acid metabolism but faces limitations in bioavailability, driving research into analogs like 3-pyridinyl derivatives .

Preparation Methods

Protection and Activation

  • Primary Hydroxyl Protection : Triphenylmethyl (Tr) groups block the 5-OH of alkyl 2-deoxyribofuranosides.

  • 3-O-Hydrocarbylation : Benzylation or methylation at the 3-position precedes condensation.

Condensation with Silylated Bases

  • Silyluracil Coupling : Bis(trimethylsilyl)-5-fluorouracil reacts with activated ribofuranosides in acetonitrile under Lewis acid catalysis (e.g., trimethylsilyl triflate).

  • Anomer Separation : α/β mixtures are resolved via preparative HPLC.

Adaptation for Pyridinyl Derivatives

Replacing uracil with trimethylsilyl-protected 3-pyridinol could theoretically yield the target compound, though this remains speculative without experimental validation.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Quaternization : High yields (66–78%) but requires prolonged heating.

  • Biocatalysis : Eco-friendly but limited to natural nucleobases.

  • Lewis Acid Catalysis : Rapid but generates anomeric mixtures.

Structural Considerations

  • Regioselectivity : Sulfonate-mediated methods target primary hydroxyls; 3-pyridinyl synthesis may necessitate alternative leaving group placement.

  • Protection Schemes : Isopropylidene groups stabilize the ribofuranose ring but require acidic deprotection .

Q & A

Q. What are the established synthetic pathways for β-D-ribofuranoside derivatives, including 3-pyridinyl variants, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of β-D-ribofuranoside derivatives typically involves glycosylation reactions using protected ribofuranosyl donors. For example, Methyl 2,3,5-Tri-O-benzyl-β-D-ribofuranoside (a protected glycosyl donor) is employed to form glycosidic bonds under controlled acidic or catalytic conditions . Key factors include:
  • Protecting Groups : Benzyl groups (e.g., 2,3,5-Tri-O-benzyl) prevent unwanted side reactions .
  • Activation : Use of Lewis acids (e.g., BF₃·Et₂O) or microwave-assisted methods to enhance reaction efficiency .
  • Solvent Systems : Anhydrous dichloromethane or acetonitrile improves stereoselectivity .
    Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 60–85% depending on substituent steric effects .

Q. How can researchers confirm the structural integrity and purity of β-D-ribofuranoside derivatives post-synthesis?

  • Methodological Answer : Structural validation relies on:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm anomeric configuration (β-D vs. α-D) and substituent positions. For example, the β-anomer exhibits characteristic coupling constants (J₁,₂ ≈ 0–2 Hz) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .
  • Chromatography : HPLC with UV/RI detection to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing 3-pyridinyl-modified β-D-ribofuranosides, particularly in glycosidic bond formation?

  • Methodological Answer : 3-Pyridinyl substituents introduce steric hindrance and electronic effects, complicating stereocontrol. Mitigation strategies include:
  • Preactivation Methods : Using glycosyl trifluoroacetimidates or thioglycosides to stabilize the reactive intermediate .
  • Temperature Control : Low temperatures (−40°C) slow reaction kinetics, favoring β-selectivity .
  • Catalytic Systems : Chiral auxiliaries or enzyme-mediated glycosylation (e.g., glycosyltransferases) to enforce stereochemistry .
    Recent studies report ≥90% β-selectivity when combining preactivation with microwave assistance .

Q. How do researchers resolve contradictions in biological activity data for 3-pyridinyl-β-D-ribofuranosides across different assay systems?

  • Methodological Answer : Discrepancies often arise from:
  • Solubility Differences : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid cytotoxicity artifacts .
  • Metabolic Stability : Incubate compounds with liver microsomes to assess degradation rates (e.g., t₁/₂ < 2 hr suggests rapid metabolism) .
  • Target Specificity : Perform competitive binding assays (e.g., SPR or ITC) to distinguish direct interactions from off-target effects .
    Cross-validate results using orthogonal assays (e.g., cellular vs. enzymatic) and report EC₅₀/IC₅₀ values with 95% confidence intervals .

Q. What advanced analytical techniques are critical for characterizing supramolecular interactions of 3-pyridinyl-β-D-ribofuranosides with nucleic acids or proteins?

  • Methodological Answer : Employ:
  • X-ray Crystallography : Resolve binding modes of ribofuranoside-protein complexes (e.g., active-site interactions with kinases or polymerases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH, ΔS) for nucleic acid interactions .
  • Molecular Dynamics Simulations : Predict conformational flexibility and ligand-receptor stability over 100-ns trajectories .
    For example, 3-pyridinyl groups may engage in π-π stacking with aromatic amino acids, altering binding kinetics .

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